3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole
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Overview
Description
3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole is an organic compound that belongs to the class of carbazoles. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a methoxyphenyl group and a phenyl group attached to a carbazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups such as halides or nitro groups .
Scientific Research Applications
3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-Hydroxyphenyl)ethenyl]-9-phenyl-9H-carbazole
- 3-[2-(4-Methylphenyl)ethenyl]-9-phenyl-9H-carbazole
- 3-[2-(4-Chlorophenyl)ethenyl]-9-phenyl-9H-carbazole
Uniqueness
What sets 3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole apart is its methoxy group, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications such as organic electronics and pharmaceuticals .
Properties
CAS No. |
84746-55-4 |
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Molecular Formula |
C27H21NO |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)ethenyl]-9-phenylcarbazole |
InChI |
InChI=1S/C27H21NO/c1-29-23-16-13-20(14-17-23)11-12-21-15-18-27-25(19-21)24-9-5-6-10-26(24)28(27)22-7-3-2-4-8-22/h2-19H,1H3 |
InChI Key |
RZUMMQBRHZKQKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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